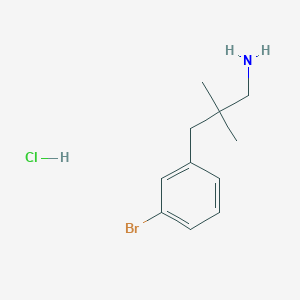

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

Overview of Bromophenyl-containing Compounds

Bromophenyl-containing compounds constitute a diverse and extensively studied class of organic molecules characterized by the presence of bromine atoms attached to aromatic ring systems. These compounds are fundamentally distinguished from their simpler bromobenzene counterparts through their incorporation of additional functional groups that extend beyond the basic aromatic bromination pattern. The bromophenyl nomenclature specifically indicates that the bromine-substituted benzene ring functions as a substituent group within a larger molecular framework, rather than existing as an independent complete compound.

The broader category of brominated aromatic compounds encompasses several structural classifications, including monobromophenols, dibromophenols, and more complex polybrominated derivatives. According to established chemical literature, there exists a total of nineteen distinct bromophenol isomers when considering all possible positional arrangements of bromine atoms on the phenolic benzene ring. This structural diversity extends to bromophenyl derivatives, where the aromatic ring serves as a foundational building block for more complex molecular architectures.

Brominated diphenyl ethers represent another significant subcategory within this chemical family. These compounds contain two benzene groups linked through an ether bond, with at least one ring bearing bromine substitution. The systematic classification of these compounds follows established International Union of Pure and Applied Chemistry nomenclature principles, where position-specific numbering indicates the precise location of halogen substitution on the aromatic framework.

The chemical behavior of bromophenyl-containing compounds is largely governed by the electron-withdrawing nature of the bromine substituent, which significantly influences the reactivity patterns of adjacent functional groups. This electronic effect proves particularly important in synthetic chemistry applications, where brominated aromatics serve as versatile intermediates for various transformation reactions, including cross-coupling processes and nucleophilic substitution mechanisms.

Position of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride in Organic Chemistry

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride occupies a distinctive position within the organizational framework of organic chemistry, specifically classified under the broader category of arylalkylamines with halogenated aromatic substituents. The compound's structural architecture combines several fundamental organic chemical motifs: an aromatic halide component, a quaternary carbon center, and a primary amine functionality, creating a molecule that bridges multiple areas of chemical investigation.

From a taxonomical perspective, this compound belongs to the class of organic compounds known as phenylpropylamines, which are characterized by a phenyl group connected to a propylamine chain through a three-carbon spacer. However, the specific structural modifications present in 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, particularly the meta-bromination pattern and the geminal dimethyl substitution, distinguish it from simpler phenylpropylamine analogs such as 3-phenylpropylamine.

The molecular formula C₁₁H₁₆BrN reflects the compound's composition, with the hydrochloride salt form providing enhanced crystallinity and stability characteristics essential for research applications. The compound's International Union of Pure and Applied Chemistry name, 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine, precisely describes its structural features: a primary amine group attached to a tertiary carbon center bearing two methyl groups, which is in turn connected to a meta-brominated benzene ring through a methylene bridge.

Table 1: Structural Classification of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

| Classification Level | Category | Specific Designation |

|---|---|---|

| Kingdom | Organic Compounds | Aromatic heterocycle derivatives |

| Super Class | Benzenoids | Substituted benzene derivatives |

| Class | Aryl halides | Brominated aromatics |

| Sub Class | Phenylpropylamines | Branched chain derivatives |

| Direct Parent | Bromophenyl derivatives | Meta-substituted variants |

| Molecular Framework | Aromatic compounds | Halogenated aromatic amines |

The compound's position within synthetic chemistry methodology is particularly noteworthy due to its potential utility as a building block for more complex molecular architectures. The presence of both the brominated aromatic ring and the primary amine functionality provides multiple sites for further chemical modification, enabling its application in diverse synthetic pathways ranging from pharmaceutical intermediate synthesis to materials science applications.

Historical Context and Discovery

The historical development of brominated aromatic compounds traces back to the fundamental discoveries in halogen chemistry during the nineteenth century, when systematic investigations of aromatic substitution reactions first revealed the unique properties of halogenated benzene derivatives. The specific synthesis and characterization of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride represents a more recent advancement in this field, emerging from contemporary research efforts focused on developing specialized pharmaceutical intermediates and synthetic building blocks.

The evolution of brominated aromatic chemistry began with early studies of electrophilic aromatic substitution, where researchers discovered that bromine atoms could be successfully introduced onto benzene rings through various halogenation procedures. These foundational discoveries established the theoretical framework for understanding how halogen substituents influence the electronic properties and reactivity patterns of aromatic systems, ultimately leading to the development of more sophisticated brominated compounds.

The development of phenylpropylamine derivatives followed a parallel historical trajectory, beginning with investigations into biologically active compounds containing aromatic amine functionalities. Early research in this area focused on understanding structure-activity relationships in compounds related to phenethylamine, leading to the synthesis of homologated analogs such as phenylpropylamine. These studies revealed that extending the carbon chain length between the aromatic ring and the amine group significantly altered both the chemical properties and biological activities of these compounds.

The convergence of brominated aromatic chemistry with phenylpropylamine synthetic methodology represents a more recent development, reflecting advances in synthetic organic chemistry that enable the precise construction of molecules containing multiple functional group elements. The specific combination of meta-bromine substitution with geminal dimethyl branching in 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride exemplifies this synthetic evolution, demonstrating how modern chemical methodology can create compounds with highly specific structural features designed for particular research applications.

Modern synthetic approaches to preparing such compounds typically involve multi-step synthetic sequences that begin with commercially available brominated aromatic starting materials. The incorporation of the branched propylamine chain generally requires specialized synthetic transformations, including alkylation reactions and reductive amination procedures, reflecting the sophisticated methodological approaches that characterize contemporary synthetic organic chemistry.

Significance in Chemical Research

The research significance of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride extends across multiple domains of chemical investigation, reflecting both its unique structural characteristics and its potential applications in various scientific contexts. The compound's particular combination of functional groups creates opportunities for exploring diverse chemical transformations while serving as a valuable probe for understanding structure-activity relationships in related molecular systems.

In synthetic methodology research, the compound serves as an important model system for investigating the reactivity patterns of brominated aromatic compounds bearing proximal amine functionalities. The meta-positioning of the bromine substituent provides a specific electronic environment that influences both the aromatic ring's reactivity and the basicity of the distant amine group. This structural arrangement enables researchers to study how electronic effects propagate through molecular frameworks and influence chemical behavior at remote sites.

The geminal dimethyl substitution pattern present in the compound's structure introduces additional complexity that proves valuable for mechanistic studies. This branching pattern creates steric hindrance around the quaternary carbon center, potentially influencing conformational preferences and reaction selectivities in subsequent chemical transformations. Such structural features are particularly relevant for pharmaceutical research, where subtle molecular modifications can dramatically alter biological activity profiles.

Table 2: Research Applications of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

| Research Domain | Specific Application | Methodological Significance |

|---|---|---|

| Synthetic Chemistry | Cross-coupling reactions | Aryl bromide substrate evaluation |

| Medicinal Chemistry | Structure-activity studies | Aromatic substitution effects |

| Materials Science | Polymer precursor synthesis | Functional monomer development |

| Analytical Chemistry | Spectroscopic standards | Reference compound applications |

| Physical Chemistry | Conformational analysis | Steric effect investigations |

The compound's utility in materials science research stems from its potential for incorporation into polymeric systems through various polymerization mechanisms. The primary amine functionality provides a reactive site for condensation polymerization reactions, while the brominated aromatic ring can participate in cross-coupling chemistry to create extended conjugated systems. These properties make the compound particularly valuable for developing specialized materials with tailored optical or electronic properties.

Properties

IUPAC Name |

3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCFNOFYBYMNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step-by-Step Process

-

- Bromobenzene derivatives (e.g., 3-bromobenzene).

- Aliphatic amines (e.g., dimethylpropylamine).

-

- Reflux Heating : The reaction mixture is typically heated under reflux to promote the reaction while minimizing side reactions.

- Solvent Selection : Dry solvents such as tetrahydrofuran (THF) or toluene are commonly used to ensure the elimination of moisture that may affect reaction efficiency.

Industrial Synthesis Techniques

For large-scale production, continuous flow synthesis methods are preferred due to their efficiency in controlling reaction parameters such as temperature, pressure, and time.

Advantages of Continuous Flow Synthesis :

- Enhanced yield and purity.

- Reduced formation of impurities.

- Improved scalability for industrial applications.

Example Synthetic Routes

Route 1: Bromination and Amine Substitution

Route 2: Reduction of Amides

- Reduction of bromobenzamide using borane reagents (e.g., HBPin) in dry solvents like toluene.

- Isolation of the amine product as a hydrochloride salt via crystallization.

Reaction Parameters and Optimization

Key Factors :

- Temperature : Reflux temperatures (~80–120°C) are often required for efficient reaction progression.

- Pressure : Ambient pressure is sufficient for most reactions; however, pressurized systems may be used for specific catalytic processes.

- Time : Reaction times vary depending on the method but typically range from several hours to days.

Yield Optimization :

Using high-purity starting materials and carefully controlling pH during extraction steps enhances product yield.

Research Findings and Observations

Yield Data

Spectroscopic Analysis

The compound's structure is confirmed using techniques such as:

- NMR Spectroscopy : Chemical shifts consistent with aromatic protons and aliphatic amines.

- Mass Spectrometry (MS) : Molecular ion peak corresponding to $$ C{11}H{17}BrClN $$.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce phenyl derivatives. Substitution reactions can lead to a variety of functionalized aromatic compounds.

Scientific Research Applications

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇BrClN

- Molar Mass : 278.62 g/mol

- Key Difference : The bromine substituent is at the 1-position of the phenyl ring instead of the 3-position, altering steric and electronic properties. This positional isomer has a distinct CAS number (2703752-15-0 ) compared to the target compound .

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇FClN

Halogen Substitution Variations

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₄Cl₂FN

- Molar Mass : 254.54 g/mol

Functional Group Variations

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine Hydrochloride

3-Amino-1-(2,4-dichlorophenyl)propan-1-one Hydrochloride

- Molecular Formula: C₉H₁₀Cl₃NO

- Key Difference : A ketone group replaces the amine’s propane backbone, and dichlorophenyl substitution introduces stronger electron-withdrawing effects, likely reducing basicity .

Implications of Structural Differences

- Substituent Position : 3-substituted phenyl derivatives (target compound) may exhibit distinct receptor binding compared to 1- or 4-substituted analogs due to altered spatial orientation .

- Functional Groups : Methoxy or ketone groups introduce polarity, which may shift solubility and pharmacokinetic profiles .

Biological Activity

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with a unique structure that has garnered interest in pharmaceutical research due to its potential biological activities. This compound, characterized by a brominated phenyl group and a branched amine structure, is primarily studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.

- Molecular Formula : C₁₁H₁₇BrClN

- Molecular Weight : 278.62 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological assays.

The biological activity of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is primarily attributed to its interactions with neurotransmitter receptors. The presence of the bromine atom and the amine group are crucial for binding to these targets, which may influence various signaling pathways involved in neurological functions.

Neurotransmitter Receptor Interactions

Research indicates that this compound may interact with several neurotransmitter receptors, potentially affecting mood and anxiety levels. Initial studies suggest:

- Binding Affinity : Preliminary findings indicate that 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride exhibits significant binding affinity to serotonin and dopamine receptors, which are critical in the treatment of mood disorders.

Anxiolytic Potential

In vivo studies have evaluated the anxiolytic effects of compounds structurally similar to 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride. These studies often utilize the elevated plus maze (EPM) test to assess anxiety-like behavior in animal models:

- Case Study Findings : Compounds with similar structures showed reduced anxiety-like behavior compared to control groups, suggesting that this compound may also possess anxiolytic properties .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Bromophenyl)-2-methylpropan-1-amine | Similar phenyl group; less branching | Potentially lower lipophilicity |

| 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine | Different bromination position | Varying biological activity |

| 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine | Chlorine instead of bromine | Different electronic properties |

| 4-(Bromophenyl)-2,2-dimethylpropan-1-amine | Bromination on para position | Altered steric effects |

This comparison illustrates how variations in substitution patterns can influence the chemical behavior and biological activity of similar compounds.

Research Applications

The compound has several applications in scientific research:

- Biological Studies : It is used to investigate enzyme interactions and receptor binding dynamics.

- Pharmaceutical Development : Its potential as a lead compound for developing new medications targeting neurological disorders highlights its significance in drug discovery.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. A scalable approach includes:

- Step 1: Bromination of the phenyl precursor using (N-bromosuccinimide) under radical conditions.

- Step 2: Coupling with a 2,2-dimethylpropan-1-amine backbone via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Grignard addition.

- Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether.

Key parameters: Temperature control (<0°C during salt formation) and solvent choice (e.g., THF for Grignard reactions). For gram-scale synthesis, continuous flow systems with SLAP reagents and photoredox catalysis have shown high efficiency .

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection requires single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- NMR analysis: and NMR in DMSO- can confirm the bromophenyl group (δ ~7.2–7.8 ppm) and dimethylpropyl backbone (δ ~1.1–1.3 ppm for CH) .

- Mass spectrometry: High-resolution ESI-MS should show [M+H] at m/z 286.04 (C _{15} ^+ $).

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom’s meta position creates steric hindrance, slowing Pd-catalyzed couplings. Optimization strategies include:

- Ligand selection: Bulky ligands (e.g., XPhos) enhance turnover in Suzuki reactions.

- Solvent effects: Use DMF or toluene to stabilize intermediates.

- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may increase side products.

Data from analogous compounds (e.g., 3'-Chloro-biphenyl derivatives) show a 15–20% yield drop compared to para-substituted analogs due to steric constraints .

Q. What are the challenges in resolving data contradictions between computational and experimental binding affinity studies?

Methodological Answer: Discrepancies often arise from:

- Solvent models: DFT calculations may neglect aqueous solvation effects. Use explicit solvent models (e.g., COSMO-RS) for docking studies.

- Protonation states: The amine group’s protonation (pH-dependent) alters receptor interactions. Validate via potentiometric titration and molecular dynamics simulations.

Case Study: Fluorophenyl analogs showed a 10-fold difference in values when simulations ignored physiological pH .

Q. How can crystallographic twinning or low-resolution data be addressed during structure refinement?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.